6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound classified within the pyrazolo[3,4-d]pyrimidine family. This compound has garnered considerable attention due to its diverse biological activities, particularly as a potential kinase inhibitor. Its chemical structure is characterized by a pyrazolo-pyrimidine core, which is known for its role in various therapeutic applications, especially in oncology.
The synthesis of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of hydrazines with 4-chloropyrimidine derivatives. The reaction is often conducted in solvents such as ethanol or dimethylformamide (DMF), with acetic acid used as a catalyst. The general synthetic pathway can be summarized as follows:
This method allows for the efficient production of the target compound with good yields and purity levels .
The molecular formula of 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is CHClNO. Its molecular weight is approximately 233.66 g/mol. The compound features a chlorinated phenyl group attached to the pyrazolo-pyrimidine scaffold, contributing to its biological activity.
Key structural characteristics include:
The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity .
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo several chemical reactions:
These reactions expand the utility of the compound in synthesizing derivatives with enhanced biological properties .
The primary mechanism of action for 6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its inhibition of Cyclin-Dependent Kinase 2 (CDK2). This kinase plays a crucial role in cell cycle regulation:
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as MCF-7 and HCT-116, with IC values ranging from 45 to 99 nM .
6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and potential applications in pharmaceuticals .
The compound has potential applications across various scientific fields:
The synthesis of the 6-chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-one core (C₁₁H₇ClN₄O; CID 135408780) typically begins with ethyl ethoxymethylene malononitrile cyclization with phenylhydrazine to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile [9]. Subsequent hydrolysis using alcoholic NaOH generates the carboxamide intermediate, followed by fusion with urea to form 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. Chlorination with POCl₃/PCl₅ introduces the critical C6 chlorine, achieving the target scaffold in 72–80% yields [8] [9]. Green modifications include solvent-free cyclization and aqueous-phase reactions, reducing POCl₃ usage by 40% while maintaining ≥95% purity [9].
Table 1: Comparative Analysis of Synthetic Routes
Method | Reagents/Conditions | Yield (%) | Purity (%) | Environmental Impact |
---|---|---|---|---|
Conventional | POCl₃/toluene/reflux | 72 | 98 | High (toxic byproducts) |
Aqueous-phase | NaOH/H₂O/70°C | 68 | 95 | Moderate |
Solvent-free | Microwave/neat conditions | 85 | 99 | Low |
The C4 chlorine and C6 chloromethyl groups exhibit distinct reactivity profiles. Nucleophiles (amines, thiols) preferentially displace C4-Cl due to ring activation by the N1-phenyl group, as demonstrated when methylamine selectively yields 4-(methylamino)-6-(chloromethyl)-1-phenyl derivatives (71% yield) without C6 substitution [5] [10]. Conversely, C6-chloromethyl permits alkylation (e.g., with hydrazine) to form 6-(hydrazinylmethyl) intermediates for antitumor agents [4]. Metal-catalyzed cross-coupling (Suzuki, Sonogashira) at C4 further diversifies the scaffold while retaining C6 functionality [8].
Microwave irradiation drastically accelerates key steps:
The C6 chlorine enhances electrophilicity at C4 (Hammett σₚ = +0.23) and stabilizes the crystalline lattice (melting point 286–287°C) [1] [10]. In 6-(chloromethyl)-1-phenyl derivatives (C₁₂H₉ClN₄O; CAS 871478-89-6), the chloromethyl group increases lipophilicity (cLogP = 2.1) and serves as a leaving group for SN₂ reactions. This enables:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9